Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside can be synthesized through a series of chemical reactions involving kaempferol and coumaroyl derivatives. The synthetic route typically involves the esterification of kaempferol with coumaroyl chloride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources like Platanus occidentalis remains a viable method. The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers and esters .
Scientific Research Applications
Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside has several scientific research applications:
Chemistry: It is used as a model compound in studying flavonoid chemistry and enzymatic inhibition.
Mechanism of Action
Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside exerts its effects primarily through the inhibition of alpha-amylase and DPP IV enzymes . By binding to the active sites of these enzymes, the compound prevents the breakdown of carbohydrates and the inactivation of incretin hormones, respectively. This dual inhibition mechanism is beneficial in managing blood glucose levels and metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
Kaempferol 3-O-alpha-L-(2, 3-di-E-p-coumaroyl) rhamnoside: Another isomer with similar inhibitory properties.
Afzelin (Kaempferol-3-O-rhamnoside): Known for its anti-inflammatory and antioxidant activities.
Kaempferol 3-O-beta-(6’'-p-coumaroyl)glucopyranosyl (1-<2)-alpha-L-rhamnopyranoside: Exhibits antioxidant activity.
Uniqueness
Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside is unique due to its specific inhibitory effects on alpha-amylase and DPP IV, making it a promising candidate for managing metabolic diseases . Its structural configuration also contributes to its distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C39H32O14 |
---|---|
Molecular Weight |
724.7 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6-,17-7-/t20-,33-,36+,38+,39-/m0/s1 |
InChI Key |
HKZIBACORRUGAC-RPOQWLEFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C\C5=CC=C(C=C5)O)OC(=O)/C=C\C6=CC=C(C=C6)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
Origin of Product |
United States |
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